2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol
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Overview
Description
2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol is a chemical compound with the molecular formula C7H5BrF3NO3S and a molecular weight of 320.09 g/mol . This compound is known for its unique structure, which includes a bromine atom, an amino group, and a trifluoromethylsulphonyl group attached to a phenol ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol typically involves multiple stepsThe reaction conditions often require the use of bromine or bromine-containing reagents and trifluoromethanesulfonic anhydride under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the purity of reagents, controlling reaction temperatures, and using appropriate solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group results in quinones, while substitution reactions can yield various substituted phenols .
Scientific Research Applications
2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethylsulphonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromine atom and amino group also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxy-5-[(trifluoromethyl)sulphonyl]aniline: Similar structure but with different substitution patterns.
2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol: Contains a trifluoromethylthio group instead of a trifluoromethylsulphonyl group.
Uniqueness
2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol is unique due to the presence of the trifluoromethylsulphonyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. This makes it particularly useful in applications requiring strong interactions with molecular targets .
Properties
IUPAC Name |
2-amino-6-bromo-4-(trifluoromethylsulfonyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO3S/c8-4-1-3(2-5(12)6(4)13)16(14,15)7(9,10)11/h1-2,13H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSGJJBOTKNWMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)S(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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